molecular formula C19H24N2O4S B3638973 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B3638973
M. Wt: 376.5 g/mol
InChI Key: HOSXLLOJUYQJGJ-UHFFFAOYSA-N
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Description

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methanesulfonamido group attached to a dimethylphenyl ring and an acetamide group linked to a methoxy-methylphenyl ring. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of 2,3-dimethylphenyl to form 2,3-dimethylphenylamine, followed by reduction.

    Sulfonation: The next step is the sulfonation of 2,3-dimethylphenylamine to produce 2,3-dimethylphenylmethanesulfonamide.

    Acylation: Finally, the acylation of 2,3-dimethylphenylmethanesulfonamide with 2-methoxy-5-methylphenylacetyl chloride yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamido group, replacing the sulfonamide with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.

Uniqueness

2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13-9-10-18(25-4)16(11-13)20-19(22)12-21(26(5,23)24)17-8-6-7-14(2)15(17)3/h6-11H,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSXLLOJUYQJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC(=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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